molecular formula C10H18O3 B8797931 Pentyl 4-oxovalerate CAS No. 20279-49-6

Pentyl 4-oxovalerate

Cat. No. B8797931
Key on ui cas rn: 20279-49-6
M. Wt: 186.25 g/mol
InChI Key: NLDFWNCRMVSDMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07378549B2

Procedure details

The liquid fraction comprises levulinic acid, formic acid, furfural, and sulphuric acid. The liquid fraction is supplied via line 8 to reactive extraction reactor 9. 1-pentanol, which may be fresh pentanol and/or recycled pentanol, is countercurrently supplied to reactor 9 via line 10. In reactive extraction reactor 9, levulinic acid and formic acid react with 1-pentanol to form pentyl levulinate and pentyl formate. The esters formed and furfural will be extracted to the organic, pentanol phase. Thus, an aqueous phase comprising sulphuric acid and an organic phase comprising 1-pentanol, pentyl levulinate, pentyl formate and furfural are formed. The organic, pentanol phase is discharged from reactor 9 via line 11 and may be separated into its individual components in a product separation section (see FIG. 2). The aqueous phase is discharged from reactor 9 via line 12 and for the greater part recycled to acid hydrolysis reaction zone 1 via line 13. Part of the aqueous phase is fed to extraction column 14 via line 15. 1-Pentanol is supplied to extraction column 14 via line 16. In column 14, the remainder of the organic compounds is extracted from the aqueous phase to yield a second aqueous phase that is removed from the process via line 17 and a second organic pentanol phase that is recycled to reactive extraction reactor 9 via line 18.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5].[CH:9](=O)[C:10]1[O:14][CH:13]=[CH:12][CH:11]=1.S(=O)(=O)(O)O>C(O)=O>[C:1]([O:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5].[CH:13]([O:8][CH2:1][CH2:2][CH2:3][CH2:4][CH3:6])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extraction reactor 9
CUSTOM
Type
CUSTOM
Details
is countercurrently supplied to reactor
CUSTOM
Type
CUSTOM
Details
In reactive extraction reactor 9, levulinic acid and formic acid react with 1-pentanol

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)C)(=O)OCCCCC
Name
Type
product
Smiles
C(=O)OCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07378549B2

Procedure details

The liquid fraction comprises levulinic acid, formic acid, furfural, and sulphuric acid. The liquid fraction is supplied via line 8 to reactive extraction reactor 9. 1-pentanol, which may be fresh pentanol and/or recycled pentanol, is countercurrently supplied to reactor 9 via line 10. In reactive extraction reactor 9, levulinic acid and formic acid react with 1-pentanol to form pentyl levulinate and pentyl formate. The esters formed and furfural will be extracted to the organic, pentanol phase. Thus, an aqueous phase comprising sulphuric acid and an organic phase comprising 1-pentanol, pentyl levulinate, pentyl formate and furfural are formed. The organic, pentanol phase is discharged from reactor 9 via line 11 and may be separated into its individual components in a product separation section (see FIG. 2). The aqueous phase is discharged from reactor 9 via line 12 and for the greater part recycled to acid hydrolysis reaction zone 1 via line 13. Part of the aqueous phase is fed to extraction column 14 via line 15. 1-Pentanol is supplied to extraction column 14 via line 16. In column 14, the remainder of the organic compounds is extracted from the aqueous phase to yield a second aqueous phase that is removed from the process via line 17 and a second organic pentanol phase that is recycled to reactive extraction reactor 9 via line 18.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:8])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5].[CH:9](=O)[C:10]1[O:14][CH:13]=[CH:12][CH:11]=1.S(=O)(=O)(O)O>C(O)=O>[C:1]([O:8][CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])(=[O:7])[CH2:2][CH2:3][C:4]([CH3:6])=[O:5].[CH:13]([O:8][CH2:1][CH2:2][CH2:3][CH2:4][CH3:6])=[O:14]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC(=O)C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extraction reactor 9
CUSTOM
Type
CUSTOM
Details
is countercurrently supplied to reactor
CUSTOM
Type
CUSTOM
Details
In reactive extraction reactor 9, levulinic acid and formic acid react with 1-pentanol

Outcomes

Product
Name
Type
product
Smiles
C(CCC(=O)C)(=O)OCCCCC
Name
Type
product
Smiles
C(=O)OCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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